molecular formula C9H11ClN2O2 B13206201 2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid

2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid

Katalognummer: B13206201
Molekulargewicht: 214.65 g/mol
InChI-Schlüssel: MOPMMQVTDWAOSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid is a chemical compound with a unique structure that includes a chloro group, a methyl group, and a cyclopropyl group attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring, followed by the introduction of the chloro and methyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazole ring.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which 2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-1-methyl-5-phenyl-1H-imidazole-4-carboxylic acid
  • 2-Chloro-1-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylic acid
  • 2-Chloro-1-methyl-5-(1-methylbutyl)-1H-imidazole-4-carboxylic acid

Uniqueness

2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Eigenschaften

Molekularformel

C9H11ClN2O2

Molekulargewicht

214.65 g/mol

IUPAC-Name

2-chloro-1-methyl-5-(1-methylcyclopropyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C9H11ClN2O2/c1-9(3-4-9)6-5(7(13)14)11-8(10)12(6)2/h3-4H2,1-2H3,(H,13,14)

InChI-Schlüssel

MOPMMQVTDWAOSZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC1)C2=C(N=C(N2C)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.